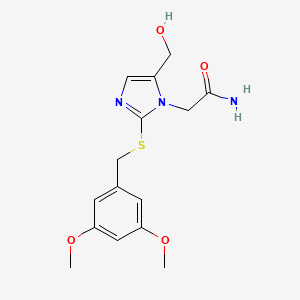![molecular formula C28H33N5O6 B2793433 1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate CAS No. 1351647-84-1](/img/structure/B2793433.png)
1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-(4-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone oxalate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many drugs .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including an imidazole ring, a piperidine ring, and a piperazine ring. The imidazole ring is a key structural component in many biologically active compounds .Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Orexin Receptor Antagonists for Insomnia Treatment The study by Renzulli et al. (2011) discusses the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans. This compound, although different, shares a complexity in molecular design and application in neuroscience, similar to the compound . The research outlines the pharmacokinetics, including absorption, distribution, metabolism, and excretion, emphasizing its potential therapeutic application in treating insomnia (Renzulli et al., 2011).
2. Novel Compounds for Anxiolytic Effects Brito et al. (2017) designed and synthesized a new compound, LQFM032, and evaluated its anxiolytic-like effect. The study demonstrates the process from compound design to pharmacological evaluation, showing how novel compounds can be created and assessed for potential therapeutic applications, particularly in mental health (Brito et al., 2017).
3. Antioxidant Therapy in Disease Treatment Research by Ribeiro et al. (2010) on benznidazole, the main drug used for Chagas' disease treatment, involves understanding oxidative stress's role in disease progression. Although the focus is on a specific therapeutic application, the study underscores the importance of investigating oxidative stress and antioxidant therapy, which could be relevant for compounds targeting similar pathways (Ribeiro et al., 2010).
4. HIV-1 Protease Inhibitor Metabolism The study of L-735,524, a potent HIV-1 protease inhibitor, by Balani et al. (1995) provides insight into the drug's metabolism and disposition in humans. This research highlights the complex processes involved in metabolizing pharmaceutical compounds, offering a perspective on the drug development process for targeting viral infections (Balani et al., 1995).
Direcciones Futuras
The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of many imidazole-containing compounds . Further studies could also focus on optimizing its synthesis process and investigating its physical and chemical properties.
Propiedades
IUPAC Name |
1-[4-[4-[1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carbonyl]piperazin-1-yl]phenyl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2.C2H2O4/c1-19(32)20-6-8-22(9-7-20)30-14-16-31(17-15-30)26(33)21-10-12-29(13-11-21)18-25-27-23-4-2-3-5-24(23)28-25;3-1(4)2(5)6/h2-9,21H,10-18H2,1H3,(H,27,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKIBPYHEXFGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-[2-hydroxyethyl(methyl)amino]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2793350.png)

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2793354.png)

![1-(4-chlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2793359.png)

![3-(3,4-dichlorophenyl)-N,N-diethyl-5-methyl-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2793364.png)
![6-Tert-butyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2793366.png)
![2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoic acid](/img/structure/B2793369.png)


![2-Ethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2793372.png)
![{2-Cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B2793373.png)